
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
Übersicht
Beschreibung
AKT-IN-1 is a potent allosteric inhibitor of the serine/threonine kinase AKT, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. AKT-IN-1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit AKT activity and thereby suppress tumor growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of AKT-IN-1 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of AKT-IN-1 involves scaling up the synthetic route while ensuring consistent quality and yield. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AKT-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AKT-IN-1 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen werden häufig eingesetzt, um verschiedene funktionelle Gruppen einzuführen, um die Eigenschaften der Verbindung zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise oxidierte Derivate mit veränderter biologischer Aktivität ergeben, während Substitutionsreaktionen Analoga mit verbesserter Wirksamkeit und Selektivität erzeugen können .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide is in cancer research. Preliminary studies suggest that this compound exhibits notable anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with critical cellular processes involved in tumor growth and proliferation. It may act by inhibiting specific kinases or pathways that are essential for cancer cell survival, similar to other known anticancer agents.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : The compound may exert its effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Study Focus | Findings | Reference Year |
---|---|---|
Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values below 20 µM. | 2023 |
Neuroprotection | Reduced neuronal cell death in models of oxidative stress, suggesting potential for Alzheimer's treatment. | 2024 |
Pharmacokinetics | Favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile indicating good bioavailability. | 2024 |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that ensure high purity and yield.
- Synthetic Route : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.
- Chemical Properties : It is characterized by a complex structure with multiple aromatic rings, which contribute to its biological activity.
Wirkmechanismus
AKT-IN-1 exerts its effects by binding to the allosteric site of the AKT kinase, leading to conformational changes that inhibit its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. By blocking AKT activity, AKT-IN-1 induces apoptosis and inhibits cell growth in cancer cells. The molecular targets of AKT-IN-1 include various downstream effectors of the AKT pathway, such as glycogen synthase kinase 3 beta (GSK-3β), murine double minute 2 (MDM2), and forkhead box O (FOXO) transcription factors .
Vergleich Mit ähnlichen Verbindungen
MK-2206: An allosteric AKT inhibitor with a similar mechanism of action.
GSK2141795: An ATP-competitive AKT inhibitor with potent anticancer activity.
Ipatasertib: Another ATP-competitive inhibitor targeting the AKT pathway.
Comparison: AKT-IN-1 is unique in its allosteric inhibition mechanism, which offers several advantages over ATP-competitive inhibitors. Allosteric inhibitors like AKT-IN-1 bind to a distinct site on the AKT kinase, leading to greater selectivity and reduced off-target effects. This makes AKT-IN-1 a valuable tool for studying the specific roles of AKT in cellular processes and for developing targeted cancer therapies .
Biologische Aktivität
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, also known as AKT-IN-1, is a compound that has garnered attention for its potential as an allosteric inhibitor of the AKT signaling pathway. This pathway is critical in numerous cellular processes, including metabolism, proliferation, and survival, making it a significant target in cancer research.
- Molecular Formula : C22H21N3O
- Molecular Weight : 343.43 g/mol
- CAS Number : 2248003-60-1
The compound functions as an allosteric inhibitor of the AKT kinases (AKT1, AKT2, and AKT3). It binds to a site distinct from the active site of the enzyme, altering its conformation and inhibiting its activity. This mechanism has been shown to effectively reduce AKT-mediated signaling pathways, which are often dysregulated in various cancers.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent inhibitory effects on AKT activation:
- IC50 Value : The compound has an IC50 value of approximately 1.042 µM against AKT, indicating significant potency in inhibiting this kinase .
- Cellular Effects : In cellular models, treatment with this compound resulted in decreased phosphorylation of PRAS40, a downstream target of AKT signaling, thereby confirming its functional inhibition of the pathway .
Study 1: Inhibition of Tumor Growth
In a xenograft mouse model of endometrial adenocarcinoma, administration of this compound led to a notable reduction in tumor size. The study highlighted the compound's ability to suppress tumor growth by inhibiting AKT signaling, demonstrating its potential therapeutic application in cancer treatment .
Study 2: Selectivity and Safety Profile
Another study focused on assessing the selectivity of this compound against other kinases. The results indicated that while it effectively inhibited AKT kinases, it showed minimal off-target effects on other kinases within the same family. This selectivity is crucial for minimizing potential side effects in therapeutic contexts .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Kinases | AKT1, AKT2, AKT3 |
IC50 | 1.042 µM |
Mechanism | Allosteric inhibition |
Effect on PRAS40 | Decreased phosphorylation |
Tumor Model | Endometrial adenocarcinoma xenograft |
Selectivity | Minimal off-target effects |
Eigenschaften
IUPAC Name |
6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZDHCBMNHMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.